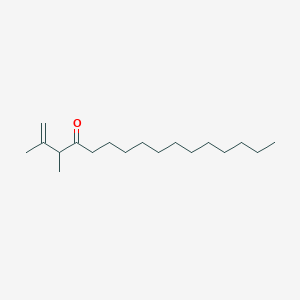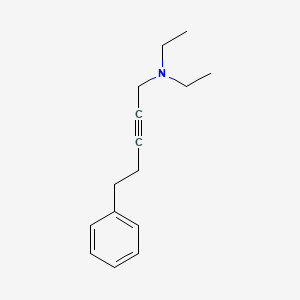
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a quinoline ring, which is a heterocyclic aromatic organic compound, and an acetamido group, which is a functional group derived from acetic acid. The presence of these groups contributes to the compound’s distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate typically involves the reaction of quinoline derivatives with acetamido compounds under specific conditions. One common method includes the condensation of quinoline-2-carboxaldehyde with methyl acetoacetate in the presence of a base, followed by acetylation with acetic anhydride. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds, depending on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline ring structure but lacks the acetamido group.
Methyl 2-acetamido-3-(quinolin-3-yl)prop-2-enoate: Similar structure but with a different position of the quinoline ring.
2-Acetamido-3-(quinolin-2-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Methyl 2-acetamido-3-(quinolin-2-yl)prop-2-enoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of the quinoline ring and acetamido group makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
835617-47-5 |
|---|---|
Molekularformel |
C15H14N2O3 |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-quinolin-2-ylprop-2-enoate |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-14(15(19)20-2)9-12-8-7-11-5-3-4-6-13(11)17-12/h3-9H,1-2H3,(H,16,18) |
InChI-Schlüssel |
DRPHDSNUKFVERL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=CC1=NC2=CC=CC=C2C=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)


![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)



![3-Pyridinemethanol, 2-[(phenylmethyl)seleno]-](/img/structure/B14192536.png)
